3-Pyridinamine, 2-iodo-4-methyl-

Catalog No.
S12804605
CAS No.
639807-19-5
M.F
C6H7IN2
M. Wt
234.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Pyridinamine, 2-iodo-4-methyl-

CAS Number

639807-19-5

Product Name

3-Pyridinamine, 2-iodo-4-methyl-

IUPAC Name

2-iodo-4-methylpyridin-3-amine

Molecular Formula

C6H7IN2

Molecular Weight

234.04 g/mol

InChI

InChI=1S/C6H7IN2/c1-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3

InChI Key

XUSGWEAONIVAHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)I)N

3-Pyridinamine, 2-iodo-4-methyl- is an organic compound characterized by its pyridine ring substituted with an amino group and an iodine atom at specific positions. This compound has the molecular formula C6H7INC_6H_7IN and a molar mass of approximately 219.02 g/mol. It appears as a colorless to pale yellow solid and is soluble in various organic solvents . The presence of both the iodine and amino groups contributes to its unique chemical properties and potential reactivity.

  • Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or alcohols, under suitable conditions.
  • Reduction Reactions: The amino group can participate in reduction reactions, transforming into different amine derivatives.
  • Electrophilic Aromatic Substitution: The aromatic nature of the pyridine ring allows for electrophilic substitution reactions, which can modify the ring structure further.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activities or different chemical properties.

Research indicates that compounds similar to 3-Pyridinamine, 2-iodo-4-methyl- may exhibit various biological activities. For example, some pyridine derivatives have been studied for their potential as:

  • Antimicrobial Agents: Certain derivatives show effectiveness against bacterial strains.
  • Anticancer Properties: Some studies suggest that related compounds may inhibit cancer cell proliferation.
  • Neuroprotective Effects: Pyridine derivatives have been investigated for their ability to protect neuronal cells from damage.

The specific biological activity of 3-Pyridinamine, 2-iodo-4-methyl- requires further investigation to establish its efficacy and mechanism of action.

The synthesis of 3-Pyridinamine, 2-iodo-4-methyl- can be achieved through various methods:

  • Iodination of 4-Methylpyridine: This involves treating 4-methylpyridine with iodine in the presence of an oxidizing agent.
  • Amination Reactions: The introduction of an amino group can be accomplished through nucleophilic substitution on a suitable precursor.
  • Multi-step Synthesis: A combination of functional group transformations can yield the desired compound from simpler starting materials.

Each method varies in complexity and yield, making it essential to choose the most efficient route based on available resources and desired purity.

3-Pyridinamine, 2-iodo-4-methyl- has potential applications in several fields:

  • Pharmaceutical Development: As a building block for designing new drugs targeting various diseases.
  • Agricultural Chemistry: Potential use in developing agrochemicals that enhance crop protection.
  • Material Science: Its unique properties may allow for applications in creating novel materials or coatings.

The versatility of this compound makes it a candidate for further research and development.

Interaction studies involving 3-Pyridinamine, 2-iodo-4-methyl- are crucial for understanding its behavior in biological systems. These studies could include:

  • Protein Binding Assays: To determine how well the compound interacts with specific proteins.
  • Enzyme Inhibition Tests: To assess its potential as an inhibitor of certain enzymes relevant to disease pathways.

Such studies provide insights into its pharmacokinetics and pharmacodynamics, guiding future therapeutic applications.

Several compounds share structural similarities with 3-Pyridinamine, 2-iodo-4-methyl-, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
2-Iodo-4-methylpyridineC6H6INC_6H_6INBasic pyridine structure with iodine substitution
3-Iodo-4-methylpyridin-2-amineC6H7IN2C_6H_7IN_2Amino group at position 2 enhances reactivity
5-Bromo-2-iodo-4-methylpyridineC6H6BrINC_6H_6BrINBromine substitution offers different reactivity
2-Amino-5-iodo-4-methylpyridineC6H7IN2C_6H_7IN_2Additional amino group changes biological activity

These compounds illustrate variations in substitution patterns that lead to differing chemical behaviors and potential applications. The unique combination of iodine and amino functionalities in 3-Pyridinamine, 2-iodo-4-methyl-, sets it apart from its counterparts, making it a subject of interest for further exploration in synthetic chemistry and medicinal applications.

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

233.96540 g/mol

Monoisotopic Mass

233.96540 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

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